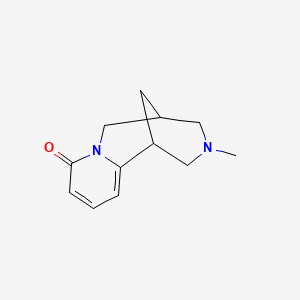

N-Methylcytisine

Übersicht

Beschreibung

N-Methylcytisine is a quinolizidine alkaloid found in various plant species, particularly within the Leguminosae family. It is structurally related to cytisine and exhibits a range of biological activities.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

N-Methylcytisin kann durch verschiedene Verfahren synthetisiert werden. Ein Ansatz beinhaltet die Methylierung von Cytisin unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Ein anderes Verfahren beinhaltet die reduktive Alkylierung von Cytisin mit Formaldehyd und Ameisensäure .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Methylcytisin beinhaltet typischerweise die Extraktion von Cytisin aus pflanzlichen Quellen, gefolgt von einer chemischen Modifikation. Der Extraktionsprozess verwendet häufig Lösungsmittel wie Ethanol oder Methanol, und die anschließende Methylierung wird unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Methylcytisin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Aminoderivate ergeben.

Substitution: Halogenierungs- und Nitrierungsreaktionen sind üblich und führen zur Bildung von Brom- und Nitroderivaten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid oder katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.

Substitution: Brom oder Salpetersäure für Halogenierung bzw. Nitrierung.

Hauptprodukte, die gebildet werden

Oxidation: N-Methylcytisin N-Oxid.

Reduktion: 3-Amino- und 5-Aminoderivate.

Substitution: 3-Brom-N-Methylcytisin und 3-Nitro-N-Methylcytisin.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylcytisine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Halogenation and nitration reactions are common, leading to the formation of bromo and nitro derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: 3-amino and 5-amino derivatives.

Substitution: 3-bromo-N-Methylcytisine and 3-nitro-N-Methylcytisine.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

N-Methylcytisine has demonstrated significant anti-inflammatory properties, particularly in models of inflammatory bowel disease. A study investigated its effects in a dextran sulfate sodium (DSS)-induced colitis model in mice. The findings indicated that this compound administration resulted in:

- Reduction of Clinical Symptoms : Mice treated with this compound showed improved clinical scores compared to control groups.

- Histopathological Improvements : Histological examinations revealed decreased colonic damage and inflammation markers.

- Cytokine Modulation : this compound significantly reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

The mechanism underlying these effects appears to involve the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses .

Antiviral Properties

Recent research has also highlighted the antiviral potential of this compound derivatives against dengue virus (DENV). A study focused on thio derivatives of this compound showed promising results:

- Inhibition of Viral Activity : Specific derivatives were effective at inhibiting DENV-2 at various stages of the viral life cycle, including entry and post-entry phases.

- Molecular Interactions : Molecular docking simulations indicated that these compounds bind to critical viral proteins, suggesting a mechanism for their antiviral action .

These findings position this compound as a candidate for further development as an antiviral agent, particularly against DENV.

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties. Research indicates that derivatives may exhibit activity against neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Some studies have reported that cytisine derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology.

- Potential Against CNS Disorders : The ability to modulate nicotinic acetylcholine receptors suggests therapeutic avenues for conditions like Parkinson's disease and attention deficit hyperactivity disorder .

Summary of Applications

The following table summarizes the applications of this compound based on current research findings:

Case Studies

- Colitis Model : In a controlled study involving DSS-induced colitis in mice, treatment with this compound resulted in significant reductions in clinical symptoms and inflammatory markers. The study utilized various doses (1, 4, and 16 mg/kg) to assess dose-dependent effects .

- Dengue Virus Inhibition : A recent investigation into this compound thio derivatives revealed their effectiveness against DENV-2. The study highlighted the dual action of specific derivatives on both entry and post-entry stages of the viral lifecycle, showcasing their potential as antiviral agents .

- Neuroprotective Potential : Research into cytisine derivatives has indicated their ability to modulate neurotransmitter systems relevant to neurodegenerative diseases. This includes promising results in vitro regarding their effects on cell viability against various cancer cell lines .

Wirkmechanismus

N-Methylcytisine exerts its effects primarily through interaction with nicotinic acetylcholine receptors in the central nervous system. It binds selectively to these receptors, modulating neurotransmitter release and influencing neuronal activity. This interaction is believed to underlie its nootropic and anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cytisin: Ein strukturell verwandtes Alkaloid mit ähnlichen biologischen Aktivitäten.

Nikotin: Ein weiterer nikotinischer Rezeptoragonist mit bekannten Wirkungen auf das zentrale Nervensystem.

Einzigartigkeit

N-Methylcytisin ist einzigartig in seiner spezifischen Bindungsaffinität zu nikotinischen Acetylcholinrezeptoren und seinen potenziellen therapeutischen Anwendungen. Im Gegensatz zu Nikotin weist es keine süchtig machenden Eigenschaften auf, was es zu einer sichereren Alternative für die medizinische Anwendung macht .

Biologische Aktivität

N-Methylcytisine is a quinolizidine alkaloid derived from the plant family Leguminosae, notably found in species such as Laburnum and Genista. This compound has garnered attention for its diverse biological activities, including cytotoxic, antiviral, and potential therapeutic effects on various diseases. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

1. Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic properties of this compound against various cancer cell lines. The cytotoxicity was assessed using several human cancer cell lines, including:

- SCC-25 (human tongue squamous carcinoma)

- FaDu (human pharyngeal squamous carcinoma)

- MDA-MB-231 (triple-negative breast adenocarcinoma)

- MCF-7 (breast adenocarcinoma)

The results indicated that extracts containing this compound showed varying levels of efficacy against these cell lines, with notable activity observed in extracts from Genista germanica and Laburnum watereri .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Source of Extract |

|---|---|---|

| SCC-25 | 10.5 | Laburnum watereri |

| FaDu | 8.3 | Genista germanica |

| MDA-MB-231 | 12.0 | Mixed extracts |

| MCF-7 | 9.5 | Mixed extracts |

2. Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against dengue virus (DENV). A study highlighted the efficacy of this compound thio derivatives in inhibiting DENV at both entry and post-entry stages of the viral life cycle. The derivatives exhibited potent antiviral activity with IC50 values ranging from 0.002 to 0.005 μM .

Table 2: Antiviral Efficacy of this compound Derivatives Against DENV

| Derivative | IC50 (µM) | Stage of Inhibition |

|---|---|---|

| mCy thio 3 | 0.003 | Entry & Post-entry |

| mCy thio 6 | 0.002 | Entry & Post-entry |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Cytotoxic Mechanism : It induces apoptosis in cancer cells through modulation of reactive oxygen species (ROS) signaling pathways .

- Antiviral Mechanism : Molecular docking studies suggest that this compound binds to specific domains of the DENV envelope protein and inhibits NS2B-NS3 protease activity, crucial for viral replication .

4. Therapeutic Potential

Beyond its cytotoxic and antiviral effects, this compound has been explored for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to target nicotinic acetylcholine receptors .

Case Study: Neuroprotective Effects

A study indicated that this compound derivatives could enhance cholinergic signaling, which may offer protective effects against neurodegeneration .

Eigenschaften

IUPAC Name |

11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUKMPMGVXCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871680 | |

| Record name | 3-Methyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63699-79-6, 486-86-2 | |

| Record name | 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63699-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYTISINE, 3-METHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicity profile of Caulophylline compared to similar compounds like Cytisine and Nicotine?

A1: Caulophylline is significantly less toxic than Cytisine and Nicotine. In mice studies, Caulophylline hydrogen iodide was found to be one-fifth to one-tenth as toxic as Cytisine, while Caulophylline methiodide exhibited even lower toxicity, being less than one-thirtieth as toxic as Cytisine []. While all three compounds show similar peripheral effects, Caulophylline requires significantly higher doses to elicit comparable responses to Cytisine and Nicotine [].

Q2: What analytical techniques are commonly employed for the identification and quantification of Caulophylline in plant extracts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing Caulophylline in plant extracts, such as those from Radix Caulophylli []. This method allows for the separation and identification of various compounds, including Caulophylline, based on their retention times and mass spectral characteristics []. The use of a DB-5MS capillary column and specific temperature programming enables efficient separation and detection of Caulophylline along with other constituents [].

Q3: Beyond its presence in Radix Caulophylli, in what other plant species has Caulophylline been identified?

A3: Caulophylline has been identified in several plant species besides Radix Caulophylli. Research has shown its presence in:

Q4: What are the potential ecological implications of Caulophylline, particularly concerning invasive species?

A5: Studies have shown that Teline monspessulana, an invasive species, produces Caulophylline along with other alkaloids and phenolic compounds []. These compounds, particularly the alkaloids, have been shown to negatively affect the germination and growth of Nothofagus obliqua, a native Chilean tree species []. This suggests that Caulophylline, as part of the allelopathic arsenal of T. monspessulana, could be contributing to its invasive success by inhibiting the growth and establishment of native species [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.